3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride
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Overview
Description
3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is a chemical compound with the molecular formula C12H15ClF3N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, such as nucleophilic substitution or electrophilic trifluoromethylation.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to target proteins. The pyrrolidine ring may contribute to the compound’s overall three-dimensional structure, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Uniqueness
3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15ClF3N |
---|---|
Molecular Weight |
265.70 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-3-1-2-9(7-11)6-10-4-5-16-8-10;/h1-3,7,10,16H,4-6,8H2;1H |
InChI Key |
ZAZCWMGCDQVNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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